2-(4-Bromobenzoyl)cyclopentanecarboxylic acid 2-(4-Bromobenzoyl)cyclopentanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1019115-10-6
VCID: VC8038529
InChI: InChI=1S/C13H13BrO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)
SMILES: C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br
Molecular Formula: C13H13BrO3
Molecular Weight: 297.14 g/mol

2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

CAS No.: 1019115-10-6

Cat. No.: VC8038529

Molecular Formula: C13H13BrO3

Molecular Weight: 297.14 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromobenzoyl)cyclopentanecarboxylic acid - 1019115-10-6

Specification

CAS No. 1019115-10-6
Molecular Formula C13H13BrO3
Molecular Weight 297.14 g/mol
IUPAC Name 2-(4-bromobenzoyl)cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C13H13BrO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)
Standard InChI Key BVTWSRUFFHBCHO-UHFFFAOYSA-N
SMILES C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br
Canonical SMILES C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br

Introduction

Chemical and Physical Properties

Structural Characteristics

2-(4-Bromobenzoyl)cyclopentanecarboxylic acid features a cyclopentane backbone substituted at the 1- and 2-positions with a carboxylic acid group and a 4-bromobenzoyl moiety, respectively. The stereochemistry of the substituents is critical to its reactivity, as evidenced by the SMILES notation C1C[C@@H](C(O)=O)[C@@H](C1)C(=O)C2=CC=C(C=C2)Br\text{C1C[C@@H](C(O)=O)[C@@H](C1)C(=O)C2=CC=C(C=C2)Br}, which confirms the trans configuration of the functional groups . The bromine atom at the para position of the benzoyl group enhances the compound’s electrophilic character, making it amenable to nucleophilic substitution reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H13BrO3\text{C}_{13}\text{H}_{13}\text{BrO}_3
Molecular Weight297.15 g/mol
IUPAC Name(1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylic acid
SMILES NotationC1C[C@@H](C(O)=O)[C@@H](C1)C(=O)C2=CC=C(C=C2)Br\text{C1C[C@@H](C(O)=O)[C@@H](C1)C(=O)C2=CC=C(C=C2)Br}

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-(4-bromobenzoyl)cyclopentanecarboxylic acid typically involves a Friedel-Crafts acylation or nucleophilic acyl substitution strategy. A plausible route begins with cyclopentanecarboxylic acid, which undergoes acylation using 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) . The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. Purification via recrystallization or column chromatography yields the final product with high stereochemical fidelity.

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through continuous flow reactors and automated purification systems. Advanced techniques like high-performance liquid chromatography (HPLC) ensure the removal of stereoisomeric impurities, which are common in bicyclic systems.

Applications in Scientific Research

Organic Synthesis

As a versatile building block, this compound facilitates the construction of complex molecules through reactions at three key sites:

  • Carboxylic Acid Group: Esterification or amidation for prodrug development.

  • Bromobenzoyl Moiety: Suzuki-Miyaura cross-coupling to introduce aryl groups.

  • Cyclopentane Ring: Functionalization via hydrogenation or ring-opening reactions.

Pharmaceutical Intermediates

Though direct pharmacological data are sparse, structural analogs of 2-(4-bromobenzoyl)cyclopentanecarboxylic acid are investigated for:

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis.

  • Enzyme Inhibition: Modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

Compound NameStructural VariationKey Differences
2-(4-Chlorobenzoyl)cyclopentanecarboxylic acidChlorine substituentReduced electrophilicity vs. bromine
2-(4-Methylbenzoyl)cyclopentanecarboxylic acidMethyl groupEnhanced lipophilicity, reduced reactivity
3-(4-Bromobenzoyl)cyclohexanecarboxylic acidCyclohexane ringAltered ring strain and conformational flexibility

The bromine atom in 2-(4-bromobenzoyl)cyclopentanecarboxylic acid confers distinct advantages in cross-coupling reactions compared to chlorine or methyl analogs, enabling precise structural diversification in drug discovery .

Challenges and Future Directions

Current limitations include sparse data on the compound’s pharmacokinetics and toxicity. Future research should prioritize:

  • Mechanistic Studies: Elucidating interactions with biological targets.

  • Stereochemical Optimization: Exploring cis/trans isomer effects on bioactivity.

  • Green Synthesis: Developing catalytic methods to reduce waste.

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